molecular formula C19H22ClN5O B8424170 4-((4-Chlorobenzyloxy)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

4-((4-Chlorobenzyloxy)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Cat. No. B8424170
M. Wt: 371.9 g/mol
InChI Key: UFBYOZWKWYKBBZ-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

A degassed mixture of 4-(4-chloro-benzyloxymethyl)-piperidin-4-ylamine dihydrochloride (9.2 mg, 0.028 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.9 mg, 0.035 mmol), triethylamine (36 uL, 0.2 mmol) and n-butanol (0.35 mL) was stirred at 100° C. for 17 h. The solvents were removed by evaporation. The crude mixture was purified on an SCX-II acid resin, eluting with methanol then 2M ammonia/methanol, and then by preparative TLC eluting with 10% methanol in dichloromethane, to give 4-(4-chloro-benzyloxymethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-ylamine (8.2 mg, 0.022 mmol, 78%). LC-MS (LCT2) m/z 372 [M+H+], Rt 3.19 min.
Name
4-(4-chloro-benzyloxymethyl)-piperidin-4-ylamine dihydrochloride
Quantity
9.2 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Quantity
36 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][O:9][CH2:10][C:11]2([NH2:17])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1.Cl[C:21]1[C:22]2[CH:29]=[CH:28][NH:27][C:23]=2[N:24]=[CH:25][N:26]=1.C(N(CC)CC)C>C(O)CCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][O:9][CH2:10][C:11]2([NH2:17])[CH2:16][CH2:15][N:14]([C:21]3[C:22]4[CH:29]=[CH:28][NH:27][C:23]=4[N:24]=[CH:25][N:26]=3)[CH2:13][CH2:12]2)=[CH:18][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
4-(4-chloro-benzyloxymethyl)-piperidin-4-ylamine dihydrochloride
Quantity
9.2 mg
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(COCC2(CCNCC2)N)C=C1
Name
Quantity
5.9 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
36 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.35 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified on an SCX-II acid resin
WASH
Type
WASH
Details
eluting with methanol
WASH
Type
WASH
Details
2M ammonia/methanol, and then by preparative TLC eluting with 10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(COCC2(CCN(CC2)C=2C3=C(N=CN2)NC=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.022 mmol
AMOUNT: MASS 8.2 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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